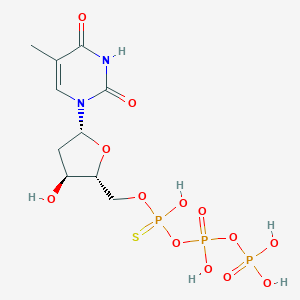

Thymidine 5'-O-(1-thiotriphosphate)

Description

Structure

3D Structure

Properties

CAS No. |

18883-94-8 |

|---|---|

Molecular Formula |

C10H17N2O13P3S |

Molecular Weight |

498.24 g/mol |

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(23-8)4-22-28(21,29)25-27(19,20)24-26(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,29)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+,28?/m0/s1 |

InChI Key |

PXHHTOSRELKWOE-MXWQNOQOSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |

Other CAS No. |

83199-32-0 |

Synonyms |

dTTP (alpha S) dTTP alphaS thymidine 5'-O-(1-thiotriphosphate) ttpalphas |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thymidine 5 O 1 Thiotriphosphate

Established Chemical Synthesis Pathways for Nucleoside 5'-O-(1-Thiotriphosphates)

Several methods have been developed for the synthesis of nucleoside 5'-O-(1-thiotriphosphates). These pathways aim to efficiently introduce the thiophosphate moiety at the 5'-position of the nucleoside.

Utilization of the 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one Strategy

A prominent and widely adopted method for the synthesis of nucleoside 5'-O-(1-thiotriphosphates) is the Ludwig-Eckstein reaction. acs.orggoogle.comresearchgate.net This approach utilizes the highly reactive phosphitylating reagent, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. The general strategy involves the reaction of a protected or unprotected nucleoside with this reagent to form a reactive intermediate. This is followed by reaction with pyrophosphate and a sulfurizing agent to yield the desired thiotriphosphate.

The key steps of the Ludwig-Eckstein synthesis are:

Phosphitylation: The 5'-hydroxyl group of thymidine (B127349) reacts with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.

Reaction with Pyrophosphate: The resulting intermediate reacts with a soluble pyrophosphate salt.

Sulfurization: The phosphite (B83602) is oxidized to the corresponding phosphorothioate (B77711) by the addition of elemental sulfur or other sulfurizing agents. nih.gov

Hydrolysis: The final step involves the hydrolysis of the cyclic protecting group to yield the nucleoside 5'-O-(1-thiotriphosphate).

This method is valued for its efficiency and the ability to produce the target compound in good yields. google.com

One-Pot Synthetic Approaches for Nucleoside Triphosphate Analogs

The development of one-pot syntheses for nucleoside triphosphate analogs, including thiotriphosphates, has streamlined their production by minimizing intermediate purification steps. nih.govpreprints.orgpreprints.org These methods often build upon the Ludwig-Eckstein strategy, optimizing reaction conditions to allow for a sequential addition of reagents in a single reaction vessel.

An improved one-pot synthesis protocol for nucleoside 5'-(alpha-P-thio)triphosphates involves the following general steps:

Reaction of the nucleoside with a phosphitylating reagent in a suitable solvent like pyridine.

Addition of a pyrophosphate salt to the reaction mixture.

Introduction of a sulfurizing agent, such as Sulfurizing Reagent II, to form the thiotriphosphate. nih.gov

Aqueous workup and purification of the final product.

The efficiency of these one-pot reactions can be influenced by factors such as the choice of solvent, the nature of the protecting groups on the nucleoside, and the specific sulfurizing agent used.

| Parameter | Condition | Reference |

| Phosphitylating Reagent | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | acs.org |

| Solvent | Pyridine, Dioxane | nih.gov |

| Sulfurizing Agent | Elemental Sulfur, Sulfurizing Reagent II | nih.gov |

| Reaction Type | One-Pot Synthesis | nih.gov |

Table 1: Key Parameters in One-Pot Synthesis of Nucleoside 5'-O-(1-Thiotriphosphates)

Stereospecific Synthesis and Resolution of Diastereomers (Rp- and Sp-isomers)

The substitution of a sulfur atom for an oxygen atom at the α-phosphorus of thymidine 5'-O-(1-thiotriphosphate) creates a chiral center, resulting in two diastereomers: Rp and Sp. nih.govresearchgate.net These isomers can exhibit different biological activities and properties. Therefore, their stereospecific synthesis or resolution is of significant interest.

Methods for the stereospecific synthesis often involve the use of chiral phosphitylating reagents or auxiliaries. For instance, the use of diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) derivatives can lead to the formation of stereodefined phosphorothioate linkages. While this is more commonly applied to the synthesis of oligonucleotides, the principles can be adapted for the synthesis of the monomeric thiotriphosphates.

The resolution of Rp and Sp diastereomers can be achieved through enzymatic methods or chromatographic techniques. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating the two isomers. caymanchem.com Enzymatic resolution can exploit the stereoselectivity of certain enzymes that preferentially recognize or process one isomer over the other.

| Isomer | Properties/Synthesis Approach | Reference |

| Rp-dTTPαS | Can be separated from the Sp-isomer by HPLC. Binds to HIV-1 reverse transcriptase. | caymanchem.com |

| Sp-dTTPαS | Can be synthesized stereospecifically using chiral auxiliaries. | nih.gov |

Table 2: Characteristics of Rp- and Sp-isomers of Thymidine 5'-O-(1-thiotriphosphate)

Alternative Chemical Routes for Thionucleotide Generation

While the Ludwig-Eckstein approach is prevalent, other chemical routes for the generation of thionucleotides exist. These can include post-synthetic modification of a pre-formed triphosphate or the use of different activating and sulfurizing agents.

One alternative involves the synthesis of H-phosphonate monoesters of nucleosides, which are then converted to the corresponding phosphorothioate and subsequently to the thiotriphosphate. Another approach involves the use of phosphoramidite (B1245037) chemistry, which is a cornerstone of oligonucleotide synthesis, adapted for the preparation of monomeric thiotriphosphates.

These alternative routes may offer advantages in specific contexts, such as improved compatibility with certain functional groups or the potential for higher stereoselectivity.

Chemical Modifications and Derivatizations of Thymidine 5'-O-(1-Thiotriphosphate)

The base and sugar moieties of thymidine 5'-O-(1-thiotriphosphate) can be chemically modified to create analogs with tailored properties for various biochemical and therapeutic applications.

Incorporation of Dideoxy Functionality in Thiotriphosphate Analogs

A significant modification is the removal of the hydroxyl groups at the 2' and 3' positions of the deoxyribose sugar to create a 2',3'-dideoxythymidine 5'-O-(1-thiotriphosphate) (ddTTPαS). trilinkbiotech.comglpbio.com This modification is of particular importance in molecular biology and antiviral research.

The synthesis of ddTTPαS typically starts from 2',3'-dideoxythymidine. The 5'-hydroxyl group is then thiophosphorylated using methods similar to those described for the parent compound, such as the Ludwig-Eckstein synthesis.

The key feature of ddTTPαS is its function as a chain terminator in DNA synthesis. trilinkbiotech.com Once incorporated into a growing DNA strand by a DNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting further elongation. The presence of the phosphorothioate linkage also confers resistance to nuclease degradation. trilinkbiotech.com

| Derivative | Modification | Key Feature | Reference |

| 2',3'-Dideoxythymidine-5'-O-(1-thiotriphosphate) (ddTTPαS) | Absence of 2' and 3' hydroxyl groups on the sugar moiety. | Chain terminator in DNA synthesis; nuclease resistant. | trilinkbiotech.com |

| 5'-Amino-5'-deoxythymidine | Amino group replaces the 5'-hydroxyl group. | Can be phosphorylated by viral kinases. | nih.govosti.govnih.gov |

Table 3: Notable Derivatives of Thymidine 5'-O-(1-thiotriphosphate)

Synthesis of Novel Alpha-Phosphate Mimetic Analogs (e.g., Iminophosphates)

The strategic modification of the α-phosphate group in nucleoside triphosphates, such as Thymidine 5'-O-(1-thiotriphosphate), has led to the development of analogs with significant potential in biochemical and therapeutic research. Replacing a non-bridging oxygen atom with an imino (NH) group creates iminophosphate analogs, which exhibit altered enzymatic interactions and stability.

A prominent method for synthesizing these analogs involves the reaction of a nucleoside 5'-phosphorimidazolidate with pyrophosphate in a solution of N,N-dimethylformamide. This approach has proven effective for various nucleosides, including thymidine. nih.gov Another established route is the reaction of a nucleoside 5'-phosphorodiamidate with an excess of tributylammonium (B8510715) pyrophosphate, which has been shown to produce thymidine 5′-(α-P-amido)triphosphate with a yield of 72%. nih.gov These iminophosphate analogs often show increased resistance to hydrolysis by phosphatases while still being recognized by other enzymes like polymerases.

Phosphoramidite chemistry offers a versatile and stepwise approach to constructing these modified triphosphate chains. nih.gov This technique involves coupling a protected thymidine phosphoramidite with a protected iminodiphosphate entity, followed by deprotection to yield the final product. The choice of protecting groups is critical to ensure high yields and prevent unwanted side reactions.

A more recent development involves the Staudinger reaction, where a trivalent phosphorus atom reacts with an organic azide (B81097). nih.gov For example, protected nucleoside 5'-phosphoramidites can be converted to a 5'-triester phosphite, which then reacts with an azide like 2-azido-1,3-dimethylimidazole. After deprotection, this yields nucleoside 5′-(α-P-imido)triphosphates. nih.gov The synthesis of thymidine and adenosine (B11128) 5′-(α-P-dimethylimidazolyl)phosphates from their 5'-phosphoramidites has been achieved with yields ranging from 34% to 64%. nih.gov

These synthetic pathways invariably create a new chiral center at the α-phosphorus, resulting in a mixture of diastereomers. The separation of these isomers is crucial for stereospecific studies and is addressed in the following section.

| Synthetic Method | Key Reagents | Product Type | Reported Yield |

| Phosphorodiamidate Reaction | Nucleoside 5'-phosphorodiamidate, Tributylammonium pyrophosphate | 5'-(α-P-Amido)triphosphate | 72% for thymidine analog nih.gov |

| Phosphorimidazolidate Reaction | Nucleoside 5'-phosphorimidazolidate, Pyrophosphate | 5'-[α-imino]triphosphate | Not specified for thymidine |

| Staudinger Reaction | 5'-Phosphoramidites of protected nucleosides, 2-azido-1,3-dimethylimidazole | 5'-(α-P-dimethylimidazolyl)phosphate | 34-64% nih.gov |

Strategies for Purification and Isolation of Highly Pure Thymidine 5'-O-(1-Thiotriphosphate) Diastereomers

The synthesis of Thymidine 5'-O-(1-thiotriphosphate) (dTTPαS) results in a pair of diastereomers, (Sp) and (Rp), due to the chiral α-phosphorus atom. The isolation of these individual isomers in high purity is essential for their application in detailed mechanistic studies of enzymes like DNA polymerases.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating these diastereomers. researchgate.nethplc.eunih.gov Specifically, ion-pair reversed-phase HPLC (IP-RPLC) is highly effective. nih.govbitesizebio.comresearchgate.netresearchgate.netlcms.cz This method utilizes a hydrophobic stationary phase (e.g., C18) and a mobile phase containing an ion-pairing agent, such as tetrabutylammonium (B224687) or triethylammonium (B8662869) salts. nih.govresearchgate.net The ion-pairing agent forms a complex with the negatively charged phosphate (B84403) groups, allowing for differential retention and separation of the diastereomers based on subtle differences in their hydrophobicity and conformation. bitesizebio.comresearchgate.net The separation efficiency is influenced by several parameters that require careful optimization.

| HPLC Parameter | Influence on Separation | Typical Conditions/Agents |

| Stationary Phase | Provides the hydrophobic surface for interaction. | C18 (octadecyl) columns are most common. nih.govresearchgate.net |

| Ion-Pairing Agent | Modulates retention by interacting with the analyte's charge. | Tetrabutylammonium, Triethylammonium. nih.govresearchgate.net |

| Mobile Phase pH | Affects the charge state of both the analyte and the ion-pairing agent. | Typically buffered between pH 6.0 and 8.0. bitesizebio.com |

| Organic Modifier | Controls the overall retention time by altering mobile phase polarity. | Acetonitrile or Methanol gradients are used. |

| Temperature | Can significantly affect retention, selectivity, and peak shape. researchgate.net | Varies, can be optimized from 20°C to 90°C. researchgate.net |

Enzymatic resolution offers an alternative, highly selective purification strategy. researchgate.netnih.gov This approach leverages enzymes that exhibit stereoselectivity, acting on only one of the two diastereomers. For instance, an enzyme that specifically hydrolyzes the (Rp)-isomer can be used to treat the diastereomeric mixture. This selectively degrades the unwanted isomer, leaving the (Sp)-isomer intact and simplifying its subsequent purification by standard chromatographic methods. nih.gov Enzymes like snake venom phosphodiesterase (svPDE) and nuclease P1 are known for their diastereoselectivity and have been used for this purpose. nih.gov

The purity and identity of the isolated diastereomers are rigorously confirmed using analytical techniques including analytical HPLC, mass spectrometry, and particularly ³¹P NMR spectroscopy , which is invaluable for verifying the configuration of the phosphorus centers. mybiosource.com

Applications of Thymidine 5 O 1 Thiotriphosphate in Advanced Molecular Biology Research

Utilization in DNA Sequencing Methodologies and Mutagenesis Strategies

Thymidine (B127349) 5'-O-(1-thiotriphosphate) and its derivatives have been instrumental in the evolution of DNA sequencing and mutagenesis techniques. The enzymatic incorporation of modified nucleotides is a cornerstone of automated DNA sequencing. nih.gov While early methods of mutagenesis relied on non-specific agents like radiation or chemicals, the development of site-directed mutagenesis allowed for precise, intentional changes in a DNA sequence, revolutionizing the study of DNA, RNA, and protein structure and function. longdom.org

The introduction of nucleotide analogs, including thiotriphosphates, offered a more localized approach to generating point mutations. longdom.org These analogs can be incorporated into a growing DNA strand by DNA polymerases during in vitro synthesis. The presence of the sulfur atom in the phosphate (B84403) backbone can, in some contexts, alter the properties of the DNA, which is a key aspect of their utility.

In the context of mutagenesis, imbalances in intracellular nucleotide pools, which can be mimicked by introducing high concentrations of nucleotide analogs like thymidine, can induce mutations during DNA replication. nih.gov Studies have shown that thymidine-induced mutations can exhibit sequence specificity, for instance, preferentially causing G·C to A·T transitions at specific locations within a gene. nih.gov This understanding of sequence-specific mutagenesis is critical for interpreting the outcomes of such experiments and for designing targeted mutagenesis strategies.

The evolution of mutagenesis techniques, from early non-specific methods to more controlled approaches, highlights the continuous search for more efficient and precise tools for genetic manipulation. longdom.orgmdpi.com

Application in In Vitro Selection Techniques for Functional Nucleic Acids (Aptamers and Ribozymes)

In vitro selection, also known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), is a powerful technique used to isolate functional nucleic acids, such as aptamers and ribozymes, from a large, random library of sequences. nih.govresearchgate.net Thymidine 5'-O-(1-thiotriphosphate) can be incorporated into these nucleic acid pools to enhance their properties.

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a specific target molecule with high affinity and specificity. nih.gov Ribozymes, or RNA enzymes, are RNA molecules that can catalyze a chemical reaction. nih.gov The development of allosteric ribozymes, which are engineered RNA enzymes whose activity is controlled by the binding of an effector molecule, has been a significant area of research. nih.gov

The process of in vitro selection involves iterative rounds of binding, partitioning, and amplification of nucleic acid sequences that interact with a target molecule. nih.gov The incorporation of modified nucleotides like Thymidine 5'-O-(1-thiotriphosphate) can be beneficial in this process. For instance, the resulting phosphorothioate (B77711) linkages can increase the resistance of the nucleic acids to degradation by nucleases, which is crucial for their stability in biological environments. nih.gov

Furthermore, the use of modified nucleotides expands the chemical diversity of the nucleic acid library, potentially leading to the selection of aptamers and ribozymes with novel functionalities. nih.gov Researchers have successfully used in vitro selection to develop riboswitch-inspired aptamers for new ligands, demonstrating the versatility of this technique. nih.gov

Probing Fundamental Processes of DNA Replication, Transcription, and Recombination

Thymidine 5'-O-(1-thiotriphosphate) serves as a valuable tool for dissecting the intricate mechanisms of fundamental biological processes like DNA replication, transcription, and recombination. By substituting the natural nucleotide with this analog, researchers can investigate the stereochemical and kinetic aspects of the enzymes involved.

A key area of investigation has been the stereoselectivity of DNA polymerases. The phosphorus atom in the alpha-phosphate of Thymidine 5'-O-(1-thiotriphosphate) is chiral, leading to two diastereomers: the Rp- and Sp-isomers. Studies have revealed that different polymerases exhibit distinct preferences for these isomers. For example, a pre-steady-state kinetic analysis of HIV-1 reverse transcriptase (RT) demonstrated a strong preference for incorporating the Sp-isomer of thymidine-5'-O-1-thiotriphosphate (TTPαS) over the Rp-isomer in the presence of Mg²⁺ ions. nih.gov This stereoselectivity can be altered by changing the metal ion cofactor, providing insights into the active site geometry and the mechanism of DNA synthesis. nih.gov

The incorporation of this analog allows for the study of elemental effects, which can reveal details about the transition state of the phosphoryl transfer reaction catalyzed by polymerases. For instance, HIV-1 RT showed no phosphorothioate elemental effects for the incorporation of the Sp-TTPαS isomer but significant effects for the Rp-TTPαS isomer. nih.gov Such findings are crucial for understanding the catalytic mechanism of these essential enzymes.

Furthermore, derivatives of Thymidine 5'-O-(1-thiotriphosphate), such as 2',3'-dideoxythymidine-5'-O-(1-thiotriphosphate), act as chain terminators during DNA synthesis. trilinkbiotech.comglpbio.com This property is not only useful in sequencing but also in studying the process of DNA replication itself by allowing for the controlled termination of polymerization at specific points.

Development of Nuclease-Resistant Oligonucleotides and Nucleic Acid Constructs for Research

A significant challenge in the use of oligonucleotides for in vitro and in vivo applications is their susceptibility to degradation by nucleases. nih.govidtdna.com Thymidine 5'-O-(1-thiotriphosphate) is a key building block in the synthesis of nuclease-resistant oligonucleotides. When this analog is incorporated into a DNA or RNA strand by a polymerase, it forms a phosphorothioate (PS) linkage, where a sulfur atom replaces a non-bridging oxygen in the phosphate backbone. idtdna.comnih.gov

This modification renders the internucleotide linkage more resistant to cleavage by both endo- and exonucleases. idtdna.com While incorporating PS bonds throughout an entire oligonucleotide can enhance stability, it may also lead to increased toxicity. idtdna.com Therefore, a common strategy is to introduce a few PS bonds at the 5' and 3' ends of the oligonucleotide to protect against exonuclease degradation. idtdna.com

The synthesis of these modified oligonucleotides can be achieved through various methods, including the Polymerase-Endonuclease Amplification Reaction (PEAR), which has been adapted for the preparation of oligonucleotides with 5'-O-(1-thiotriphosphate) modifications. nih.gov Chimeric oligonucleotides, containing both natural and modified nucleotides, are often preferred for in vivo use. nih.gov The presence of some unmodified bases is necessary for certain cellular mechanisms, such as the activation of RNase H, which degrades the target RNA transcript in antisense applications. nih.gov

The development of nuclease-resistant oligonucleotides is critical for various research applications, including antisense technology, RNA interference (RNAi), and aptamer-based therapies. idtdna.com The increased stability of these modified nucleic acids allows for a longer half-life in biological systems, enhancing their efficacy.

| Modification Strategy | Description | Impact on Nuclease Resistance |

| Phosphorothioate (PS) Linkages | A sulfur atom replaces a non-bridging oxygen in the phosphate backbone. idtdna.com | Renders the internucleotide linkage more resistant to nuclease degradation. idtdna.comnih.gov |

| 2'-O-Methyl (2'OMe) RNA | A methyl group is added to the 2' hydroxyl of the ribose sugar. idtdna.com | Prevents attack by single-stranded endonucleases but not exonucleases. idtdna.com |

| Inverted Deoxythymidine (ddT) | An inverted, 2',3'-dideoxy-dT base is added to the 5' end. idtdna.com | May protect against some forms of enzymatic degradation. idtdna.com |

Exploration in Antiviral Research Through Enzyme Inhibition and Chain Termination Principles

Thymidine 5'-O-(1-thiotriphosphate) and its analogs have been extensively explored in antiviral research, primarily due to their ability to act as enzyme inhibitors and chain terminators of viral polymerases. trilinkbiotech.comglpbio.comnih.gov The replication of many viruses, including human immunodeficiency virus (HIV), relies on the activity of their own DNA or RNA polymerases. These viral enzymes are often less selective than their host cell counterparts, making them susceptible to inhibition by nucleotide analogs.

Analogs such as 2',3'-dideoxythymidine-5'-O-(1-thiotriphosphate) lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. trilinkbiotech.comglpbio.com When incorporated into a growing viral DNA chain, they cause premature termination of replication, effectively halting the viral life cycle. trilinkbiotech.comglpbio.com The presence of the 1-thiotriphosphate moiety in these analogs can also contribute to a nuclease-resistant phosphorothioate linkage, enhancing their stability. trilinkbiotech.comglpbio.com

Furthermore, imidotriphosphate analogs of thymidine have been synthesized and shown to be potent competitive inhibitors of HIV-1 reverse transcriptase (RT). nih.gov For instance, thymidine 5'-[alpha,beta-imido]triphosphate acts as a competitive inhibitor rather than a substrate for HIV-1 RT. nih.gov The inhibitory potency of these analogs can be modulated by substitutions at different positions of the thymidine molecule, providing a basis for the rational design of new antiviral drugs. nih.govnih.gov

The stereoselectivity of viral polymerases towards the Rp- and Sp-isomers of thymidine-5'-O-1-thiotriphosphate also presents an opportunity for developing highly specific antiviral agents. nih.gov By designing analogs that are preferentially incorporated by viral polymerases but not by host cell polymerases, the therapeutic index of these drugs can be improved.

| Analog | Mechanism of Action | Target Enzyme |

| 2',3'-Dideoxythymidine-5'-O-(1-thiotriphosphate) | Chain termination trilinkbiotech.comglpbio.com | Viral DNA Polymerases/Reverse Transcriptases |

| Thymidine 5'-[alpha,beta-imido]triphosphate | Competitive inhibition nih.gov | HIV-1 Reverse Transcriptase |

| 5'-Amino-2',5'-dideoxyuridine analogs | Inhibition of viral replication nih.gov | Herpes Simplex Virus |

Integration into Mass Spectrometric Genotyping and Related Analytical Techniques

Mass spectrometry (MS) has emerged as a powerful tool for the analysis of nucleic acids, including genotyping and the characterization of synthetic oligonucleotides. nih.govnih.gov Thymidine 5'-O-(1-thiotriphosphate) and the resulting phosphorothioate modifications play a role in this field, although they can also present challenges.

Tandem mass spectrometry (MS/MS) is used to determine the sequence of oligonucleotides by fragmenting the molecule and analyzing the masses of the resulting fragments. nih.govnih.gov However, thymidine-rich oligonucleotides can be difficult to sequence using MS/MS due to unfavorable bond cleavages at thymidine residues. nih.gov The presence of phosphorothioate (PS) modifications, introduced using Thymidine 5'-O-(1-thiotriphosphate), can further complicate sequencing by increasing the resistance of the backbone to fragmentation. nih.govnih.gov

Despite these challenges, researchers have developed strategies to overcome them. For instance, the use of higher-energy collisional dissociation (HCD) has been shown to be superior to collision-induced dissociation (CID) for sequencing T-rich and PS-modified DNA oligonucleotides, providing better sequence coverage and sensitivity. nih.gov

The ability to accurately characterize modified oligonucleotides by mass spectrometry is crucial for quality control in their synthesis and for understanding their behavior in biological systems. As oligonucleotide-based therapeutics become more common, the role of mass spectrometry in their analysis will continue to grow.

Advanced Spectroscopic and Structural Characterization of Thymidine 5 O 1 Thiotriphosphate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the structure and dynamics of molecules in solution. For Thymidine (B127349) 5'-O-(1-thiotriphosphate), both phosphorus-31 (³¹P) and proton/carbon-13 (¹H/¹³C) NMR are indispensable tools.

The substitution of a non-bridging oxygen atom with a sulfur atom in the α-phosphate group of Thymidine 5'-triphosphate (dTTP) introduces a chiral center at the phosphorus atom, resulting in two diastereomers: the Rp and Sp isomers. ³¹P NMR spectroscopy is a primary method for the stereochemical analysis of these phosphorothioate (B77711) analogs. nih.gov The chemical shift of the phosphorus nuclei is highly sensitive to their local electronic environment, allowing for the differentiation and characterization of these diastereomers.

The ³¹P NMR spectrum of a mixture of Rp- and Sp-Thymidine 5'-O-(1-thiotriphosphate) will typically show distinct signals for the α-phosphorus atom of each isomer. The difference in chemical shifts arises from the different spatial arrangements of the substituents around the chiral phosphorus center. While specific chemical shift values can vary depending on the solvent, pH, and counter-ions present, the ability to resolve these signals is fundamental for determining the stereochemical purity of a sample. nih.gov Furthermore, ³¹P NMR can be used to monitor the stereochemical course of enzymatic reactions involving these analogs. nih.gov

Table 1: Representative ³¹P NMR Chemical Shift Ranges for Phosphorus Nuclei in Thiotriphosphates

| Phosphorus Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| Pα (Rp isomer) | Varies | Distinct from the Sp isomer |

| Pα (Sp isomer) | Varies | Distinct from the Rp isomer |

| Pβ | -5 to -15 | Typically a triplet |

| Pγ | -20 to -30 | Typically a doublet |

Note: Chemical shifts are relative to an external standard (e.g., 85% H₃PO₄) and can be influenced by experimental conditions.

Table 2: Estimated ¹H and ¹³C Chemical Shift Ranges for Thymidine 5'-O-(1-thiotriphosphate)

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| H6 | 7.5 - 7.8 | 136 - 138 |

| C5-CH₃ | 1.8 - 2.0 | 12 - 14 |

| H1' | 6.1 - 6.4 | 84 - 86 |

| H2', H2'' | 2.2 - 2.5 | 38 - 40 |

| H3' | 4.3 - 4.6 | 70 - 72 |

| H4' | 4.0 - 4.2 | 84 - 86 |

| H5', H5'' | 4.0 - 4.3 | 65 - 68 |

| C2 | - | 150 - 152 |

| C4 | - | 163 - 165 |

| C5 | - | 111 - 113 |

Note: These are estimated ranges based on data for related compounds and are subject to variation based on experimental conditions.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the precise molecular weight of Thymidine 5'-O-(1-thiotriphosphate) and for elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of nucleotides, as it allows for the generation of intact molecular ions with minimal fragmentation. researchgate.net

The negative ion mode of ESI-MS is particularly informative for phosphate-containing compounds. The mass spectrum of Thymidine 5'-O-(1-thiotriphosphate) would show a prominent peak corresponding to the [M-H]⁻ ion, allowing for the confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of Thymidine 5'-O-(1-thiotriphosphate) is expected to be influenced by the presence of the relatively labile P-S bond in the thiotriphosphate chain. nih.gov Characteristic fragmentation pathways would likely involve the cleavage of the phosphoanhydride bonds, leading to the loss of phosphate (B84403) and thiophosphate moieties. The analysis of these fragment ions can help to confirm the position of the sulfur atom on the α-phosphate.

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of Thymidine 5'-O-(1-thiotriphosphate) ([M-H]⁻)

| Fragment Ion | Description |

| [M-H-H₂O]⁻ | Loss of a water molecule |

| [M-H-HPO₃]⁻ | Loss of a phosphate group |

| [M-H-HPS O₂]⁻ | Loss of a thiophosphate group |

| [Thymine-H]⁻ | Deprotonated thymine (B56734) base |

| [Triphosphate]⁻ fragments | Ions corresponding to the triphosphate chain |

Infrared and Raman Spectroscopy for Vibrational Characterization

The IR and Raman spectra of Thymidine 5'-O-(1-thiotriphosphate) will be dominated by the vibrational modes of the thymine ring, the deoxyribose sugar, and the thiotriphosphate chain. The stretching vibrations of the C=O groups in the thymine ring are expected to appear as strong bands in the IR spectrum. chemicalbook.com The introduction of the sulfur atom in the triphosphate moiety will give rise to characteristic P-S stretching and bending vibrations, which can be distinguished from the P-O vibrations.

Raman spectroscopy, particularly when using resonance enhancement by exciting near an electronic transition of the thymine base, can provide detailed information about the conformation of the glycosidic bond and the sugar pucker. nih.gov While specific experimental spectra for Thymidine 5'-O-(1-thiotriphosphate) are not widely published, theoretical calculations can be used to predict the vibrational frequencies and to aid in the interpretation of experimental data.

Theoretical and Computational Modeling of Thiotriphosphate Molecular Interactions

Theoretical and computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are powerful tools for investigating the three-dimensional structure, dynamics, and interactions of Thymidine 5'-O-(1-thiotriphosphate) at an atomic level. plos.orgmdpi.com

MD simulations can be used to explore the conformational landscape of the molecule in solution, providing insights into the preferred sugar pucker, the orientation of the thymine base relative to the sugar (syn vs. anti), and the flexibility of the thiotriphosphate chain. nih.govnih.govmdpi.com These simulations can also be used to study the interactions of Thymidine 5'-O-(1-thiotriphosphate) with water molecules and ions, which is crucial for understanding its behavior in a biological environment.

QM calculations can provide a more accurate description of the electronic structure and bonding within the molecule. nih.govrsc.org These calculations can be used to predict NMR chemical shifts, vibrational frequencies, and to analyze the nature of non-covalent interactions, such as hydrogen bonding and stacking interactions, that govern the structure and function of this nucleotide analog. mdpi.com By combining theoretical calculations with experimental data, a comprehensive and detailed picture of the molecular properties of Thymidine 5'-O-(1-thiotriphosphate) can be obtained.

Future Directions and Emerging Research Avenues for Thymidine 5 O 1 Thiotriphosphate

The unique properties of Thymidine (B127349) 5'-O-(1-thiotriphosphate), particularly the substitution of a non-bridging oxygen with sulfur in the alpha-phosphate position, open up a plethora of opportunities for future research and development. This modification imparts nuclease resistance and alters its interaction with enzymes, making it a valuable tool for exploring and engineering biological systems. The following sections outline key areas of emerging research for this thiotriphosphate analog.

Q & A

Q. How is Thymidine 5'-O-(1-thiotriphosphate) synthesized, and what are the critical steps to ensure purity?

Thymidine 5'-O-(1-thiotriphosphate) is synthesized via oxidation-reduction condensation or enzymatic methods. A key step involves substituting one oxygen atom in the triphosphate group with sulfur, typically using phosphorothioate chemistry. For example, enzymatic synthesis employs ATP sulfurylase to transfer a sulfuryl group to the phosphate moiety . Purity is ensured through HPLC purification and ³¹P-NMR to confirm sulfur incorporation and diastereomeric ratios .

Q. What structural features make Thymidine 5'-O-(1-thiotriphosphate) resistant to phosphatase hydrolysis?

The sulfur substitution at the α-phosphate creates a thiophosphoryl group, which is less susceptible to hydrolysis by phosphatases compared to native triphosphates. This resistance is critical for tracking phosphorylation events in enzymatic assays, as it stabilizes the molecule in biological systems .

Q. How is Thymidine 5'-O-(1-thiotriphosphate) used to study polymerase activity?

It serves as a substrate analog in pre-steady-state kinetic assays to measure nucleotide incorporation rates. For example, in poliovirus RNA polymerase studies, it helps elucidate mechanisms of fidelity and nucleotide selectivity by comparing incorporation rates with native dTTP .

Advanced Research Questions

Q. How do the Rp and Sp diastereomers of Thymidine 5'-O-(1-thiotriphosphate) influence DNA polymerase stereoselectivity?

The Rp and Sp configurations alter the geometry of the triphosphate group, affecting polymerase binding and catalytic efficiency. For instance, DNA-dependent RNA polymerases preferentially incorporate the Sp diastereomer due to steric and electronic compatibility with the active site . Diastereomer separation is achieved via chiral column chromatography, followed by kinetic assays to quantify incorporation efficiency .

Q. What methodologies resolve contradictions in stereochemical outcomes when using Thymidine 5'-O-(1-thiotriphosphate) in enzyme studies?

Q. How is Thymidine 5'-O-(1-thiotriphosphate) applied in studying DNA repair mechanisms?

It acts as a chain-terminating nucleotide in primer extension assays to map DNA lesion bypass efficiency. For instance, in nucleotide excision repair studies, its incorporation into damaged DNA templates quantifies repair polymerase activity under varying conditions .

Q. What strategies optimize the use of Thymidine 5'-O-(1-thiotriphosphate) in high-throughput enzymatic screens?

High-throughput assays (HTAs) employ fluorescence polarization or luciferase-based detection to monitor enzyme activity. In SAMHD1 triphosphohydrolase studies, dATPαS (a structural analog) was used to screen inhibitors via a coupled enzymatic system measuring phosphate release . Similar approaches apply to thymidine analogs by adapting detection systems to thiophosphate-specific probes .

Methodological Considerations

- Stereochemical Analysis : Use ³¹P-NMR and X-ray crystallography to distinguish diastereomers and assign configurations .

- Kinetic Studies : Pre-steady-state burst assays with stopped-flow instruments quantify incorporation rates .

- Therapeutic Applications : While not commercialized, thymidine thiotriphosphates are explored in antiviral research (e.g., HIV reverse transcriptase inhibition) by mimicking natural substrates .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.